molecular formula C4N6O7 B14279955 1,2,5-Oxadiazole, 3,3'-oxybis[4-nitro- CAS No. 152845-81-3

1,2,5-Oxadiazole, 3,3'-oxybis[4-nitro-

Cat. No.: B14279955
CAS No.: 152845-81-3
M. Wt: 244.08 g/mol
InChI Key: RBJTZDYBYKLCGS-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- is a heterocyclic aromatic compound that belongs to the oxadiazole family. This compound is characterized by the presence of two oxadiazole rings connected by an oxygen bridge and substituted with nitro groups. It is known for its high thermal stability and energetic properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- can be synthesized through multiple synthetic routes. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0-5°C). This reaction yields the desired compound after purification by flash column chromatography .

Industrial Production Methods

Industrial production of 1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of 1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- involves its interaction with molecular targets through its nitro and oxadiazole functional groups. These interactions can lead to various biological effects, such as antimicrobial activity. The compound’s energetic properties are attributed to the high energy content of the nitro groups and the stability of the oxadiazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Oxadiazole, 3,3’-oxybis[4-nitro- is unique due to its oxygen bridge connecting the two oxadiazole rings, which imparts distinct chemical and physical properties. This structure enhances its thermal stability and energetic characteristics, making it a valuable compound in various applications .

Properties

CAS No.

152845-81-3

Molecular Formula

C4N6O7

Molecular Weight

244.08 g/mol

IUPAC Name

3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazole

InChI

InChI=1S/C4N6O7/c11-9(12)1-3(7-16-5-1)15-4-2(10(13)14)6-17-8-4

InChI Key

RBJTZDYBYKLCGS-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1OC2=NON=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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